molecular formula C8H11NO4S B14234050 N-(3,5-Dihydroxyphenyl)ethanesulfonamide CAS No. 381725-79-7

N-(3,5-Dihydroxyphenyl)ethanesulfonamide

Cat. No.: B14234050
CAS No.: 381725-79-7
M. Wt: 217.24 g/mol
InChI Key: HTRXBVVTHOHYBJ-UHFFFAOYSA-N
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Description

N-(3,5-Dihydroxyphenyl)ethanesulfonamide (CAS No. 381725-79-7) is a sulfonamide derivative characterized by a 3,5-dihydroxyphenyl group linked to an ethanesulfonamide moiety. Its molecular formula is C₈H₁₁NO₄S, with structural features that combine the polar hydroxyl groups of the aromatic ring and the sulfonamide functional group. This compound is primarily utilized as a pharmaceutical intermediate, building block, and biochemical research reagent .

Properties

CAS No.

381725-79-7

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

N-(3,5-dihydroxyphenyl)ethanesulfonamide

InChI

InChI=1S/C8H11NO4S/c1-2-14(12,13)9-6-3-7(10)5-8(11)4-6/h3-5,9-11H,2H2,1H3

InChI Key

HTRXBVVTHOHYBJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dihydroxyphenyl)ethanesulfonamide typically involves the reaction of 3,5-dihydroxyaniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dihydroxyphenyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(3,5-Dihydroxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Key Compounds:

2-(3-Fluorophenyl)-N-(2-hydroxy-3,5-dimethylphenyl)ethanesulfonamide

  • Structural Features : Incorporates a fluorophenyl group and a hydroxy-dimethylphenyl substituent.
  • Key Differences : Fluorine enhances electronegativity and lipophilicity, while methyl groups increase steric bulk. These modifications may improve blood-brain barrier penetration compared to the dihydroxyphenyl analog .
  • Applications : Investigated for biological properties, including enzyme inhibition and receptor binding.

N-(3-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide Structural Features: Contains a methoxyphenyl group and a heterocyclic oxazole ring. This structural complexity may enhance selectivity in biological interactions . Applications: Studied for binding affinities in kinase inhibition and antimicrobial activity.

Comparative Analysis:

Compound Name Key Functional Groups Biological Relevance Reference
N-(3,5-Dihydroxyphenyl)ethanesulfonamide Dihydroxyphenyl, sulfonamide Intermediate, antioxidant potential
2-(3-Fluorophenyl)-ethanesulfonamide Fluorophenyl, dimethylphenol Enhanced lipophilicity, CNS targeting
N-(3-Methoxyphenyl)-oxazole-sulfonamide Methoxyphenyl, oxazole Kinase inhibition, antimicrobial

Resveratrol and Phenolic Derivatives

Key Compounds:

4-(3,5-Dihydroxyphenyl)-phenol Structural Features: A resveratrol analog with two phenolic rings. Key Differences: Lacks the sulfonamide group, relying solely on hydroxyl groups for reactivity. This reduces acidity (pKa ~10 for phenols vs. ~1–2 for sulfonamides) and alters solubility . Applications: Identified in grape cell cultures as an antioxidant.

Oxyresveratrol

  • Structural Features : Stilbene backbone with 3,5-dihydroxyphenyl and 1,3-diol groups.
  • Key Differences : The conjugated double bond in the stilbene structure enables UV absorption and radical scavenging, distinct from the sulfonamide’s electron-withdrawing effects .
  • Applications : Used in cosmetics (anti-aging) and pharmacology (anti-inflammatory).

Comparative Analysis:

Compound Name Core Structure Key Properties Applications Reference
N-(3,5-Dihydroxyphenyl)-ethanesulfonamide Sulfonamide High acidity, intermediate Drug synthesis
4-(3,5-Dihydroxyphenyl)-phenol Biphenolic Moderate acidity, antioxidant Nutraceuticals
Oxyresveratrol Stilbene UV-active, radical scavenger Cosmetics, pharma

Complex Heterocyclic Sulfonamides

Key Compounds:

2-(4,4-Difluoropiperidin-1-yl)-N-cyclopentyl-ethanesulfonamide (from )

  • Structural Features : Includes a fluorinated piperidine ring and a cyclopentyl group.
  • Key Differences : The piperidine moiety introduces basicity, while fluorination enhances metabolic stability. Such complexity contrasts with the simplicity of the dihydroxyphenyl derivative .
  • Applications : Likely explored as a kinase inhibitor or GPCR modulator.

Comparative Insight:

The main compound’s simpler structure offers advantages in synthetic accessibility and cost-effectiveness, whereas heterocyclic derivatives prioritize target specificity in drug discovery.

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